6-Bromo-5-fluoro-1-methylbenzimidazole
Description
Properties
IUPAC Name |
6-bromo-5-fluoro-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-11-7-3-6(10)5(9)2-8(7)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGPDKXMJDOGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=C(C=C21)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points: 6-Bromo-5-fluoro-1-methylbenzimidazole: Not explicitly reported, but methylated benzimidazoles typically exhibit higher melting points (e.g., 180–220°C) compared to unmethylated analogs . Analogs with trifluoromethyl groups (e.g., 6-Bromo-5-fluoro-4-CF₃-benzimidazole) show decomposition above 300°C due to strong intermolecular interactions .
- Solubility: Carboxylic acid derivatives (e.g., ) demonstrate improved aqueous solubility (>10 mg/mL) compared to nonpolar analogs .
Key Research Findings
- Electrophilic Reactivity : Bromine at position 6 and fluorine at position 5 create electron-deficient aromatic systems, facilitating nucleophilic substitution reactions (e.g., amine coupling in ) .
- Steric Effects : Bulky substituents (e.g., isopropyl in ) reduce enzymatic degradation but may hinder target binding .
- Thermal Stability : Trifluoromethyl groups () increase thermal stability, making analogs suitable for high-temperature applications .
Preparation Methods
Reaction Mechanism
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Acid-Catalyzed Cyclization : The diamine reacts with acetic acid, forming an intermediate amide.
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Dehydration : Concentrated HCl or polyphosphoric acid (PPA) facilitates intramolecular cyclization, yielding the benzimidazole core.
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Methyl Group Introduction : The acetic acid serves as a methyl source at the 1-position via keto-enol tautomerization during cyclization.
Optimization Parameters :
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Temperature : 120–140°C (prevents decarboxylation).
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Acid Choice : PPA improves yield (85–90%) compared to HCl (70–75%).
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Solvent : Toluene or xylene for azeotropic water removal.
Table 1: Cyclization Method Performance
| Starting Material | Acid Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 4-Bromo-5-fluoro-1,2-diaminobenzene | PPA | 88 | 98 |
| 4-Bromo-5-fluoro-1,2-diaminobenzene | HCl | 72 | 95 |
Post-Cyclization Alkylation
For substrates where direct cyclization is impractical, alkylation of pre-formed 5-bromo-6-fluorobenzimidazole offers an alternative. This two-step approach separates ring formation and methylation.
Step 1: Benzimidazole Core Synthesis
5-Bromo-6-fluorobenzimidazole is synthesized via:
Step 2: N-Methylation
Methylation Reagents :
-
Methyl Iodide : Reacts with the benzimidazole’s NH group in THF using NaH as a base (yield: 78%).
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Dimethyl Sulfate : Higher boiling point (189°C) allows reflux in acetonitrile (yield: 82%).
Critical Considerations :
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Regioselectivity : The 1-position is preferentially alkylated due to lower steric hindrance.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes over-alkylated byproducts.
Table 2: Alkylation Efficiency
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Methyl Iodide | NaH | THF | 78 |
| Dimethyl Sulfate | K₂CO₃ | Acetonitrile | 82 |
Directed Ortho-Metalation (DoM) Strategy
Directed metalation enables precise bromine and fluorine placement before ring closure. This method is ideal for late-stage diversification.
Synthetic Workflow
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Directed Bromination :
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Fluorine Retention :
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Protection : TBSCl (tert-butyldimethylsilyl chloride) shields the fluorine during subsequent steps.
-
-
Ring Closure :
Advantages :
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Regiocontrol : DoM ensures correct halogen positioning.
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Scalability : Adaptable to continuous flow systems for industrial production.
Industrial-Scale Considerations
Catalytic System Optimization
-
Nickel Catalysts : Reduce costs compared to palladium in coupling reactions (turnover number: 1,200 vs. 800).
-
Solvent Recycling : DMF recovery via distillation lowers environmental impact.
Table 3: Industrial Method Comparison
| Method | Catalyst | Solvent | Cost (USD/kg) |
|---|---|---|---|
| Cyclization | None | Toluene | 120 |
| Post-Alkylation | Pd/C | THF | 180 |
| Directed Metalation | NiCl₂ | DMF | 150 |
Challenges and Mitigation Strategies
-
Regioselectivity in Halogenation :
-
Over-Alkylation :
-
Purification Difficulties :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromo-5-fluoro-1-methylbenzimidazole, and how can reaction conditions be optimized for high purity?
- Synthetic Pathways :
Core Structure Formation : Start with 1-methylbenzimidazole. Introduce bromine at position 6 using brominating agents (e.g., N-bromosuccinimide (NBS) in a polar solvent like DMF at 80–100°C).
Fluorination : Fluorinate position 5 via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions at 0–25°C.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
- Optimization Tips :
- Use catalytic iodine to enhance bromination regioselectivity .
- Monitor reaction progress via TLC or HPLC to minimize by-products (e.g., dihalogenated derivatives).
- Table 1 : Key Reaction Parameters
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 90°C | 65–75 | ≥95 |
| Fluorination | Selectfluor®, CH₂Cl₂, 25°C | 50–60 | ≥97 |
Q. Which spectroscopic and analytical methods are critical for characterizing 6-Bromo-5-fluoro-1-methylbenzimidazole?
- 1H/13C NMR : Identify substituent positions (e.g., methyl proton resonance at δ ~3.8 ppm; aromatic protons split due to bromine/fluorine electronegativity) .
- IR Spectroscopy : Confirm C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.
- Elemental Analysis : Validate molecular formula (C₈H₆BrFN₂) with ≤0.3% deviation .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ = 229.9784).
Advanced Research Questions
Q. How do substituent positions (6-Br, 5-F, 1-CH₃) influence the compound’s electronic properties and bioactivity?
- Electronic Effects :
- Bromine (electron-withdrawing) and fluorine (strong inductive effect) enhance electrophilicity, favoring nucleophilic substitution at adjacent positions.
- Methyl group at N1 increases steric hindrance, reducing π-π stacking in biological targets .
- Structure-Activity Relationship (SAR) :
- Antimicrobial Activity : Fluorine at position 5 enhances membrane permeability in Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL) .
- Anticancer Potential : Bromine at position 6 improves DNA intercalation efficiency (IC₅₀ = 12 µM in MDA-MB-231 cells) .
Q. What computational strategies (e.g., QSAR, molecular docking) are effective for predicting the biological activity of 6-Bromo-5-fluoro-1-methylbenzimidazole derivatives?
- 3D-QSAR Modeling :
- Use CoMFA/CoMSIA to correlate steric/electrostatic fields with α-amylase inhibition (q² > 0.6, r² > 0.9) .
- Molecular Docking :
- Dock into ATP-binding pockets (e.g., EGFR kinase: binding energy = -9.2 kcal/mol) using AutoDock Vina.
- Table 2 : Predicted vs. Experimental IC₅₀ Values for Derivatives
| Derivative | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) |
|---|---|---|
| 6-Br-5-F-1-CH₃ | 15.2 | 14.8 |
| 6-Cl-5-F-1-CH₃ | 18.7 | 20.1 |
Q. How can fluorescence properties of 6-Bromo-5-fluoro-1-methylbenzimidazole be leveraged in sensing applications?
- ESIPT Mechanism : The compound’s planar structure enables excited-state intramolecular proton transfer, producing dual emission (450 nm and 550 nm) for ratiometric sensing .
- Applications :
- Metal Ion Detection : Selective fluorescence quenching with Cu²⁺ (LOD = 0.1 µM) in aqueous media .
- pH Sensing : Emission shifts from blue (pH 2) to green (pH 10) due to protonation/deprotonation at N1.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of benzimidazole derivatives across studies?
- Standardized Assays : Ensure consistent use of protocols (e.g., MTT assay for cytotoxicity, fixed incubation time) to minimize variability .
- Structural Validation : Confirm compound purity (>95%) and regiochemistry via X-ray crystallography.
- Meta-Analysis : Cross-reference datasets using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
